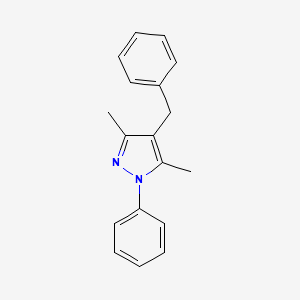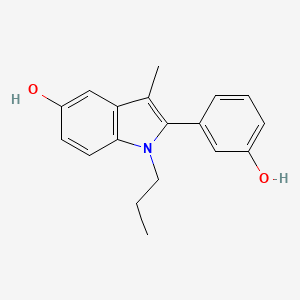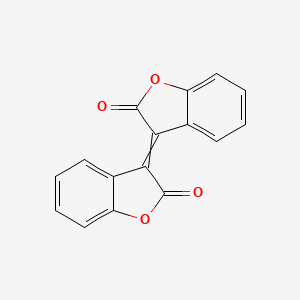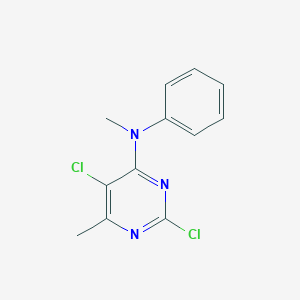![molecular formula C24H18N4O9S2 B14361890 4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] CAS No. 90286-96-7](/img/structure/B14361890.png)
4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] is a complex organic compound characterized by its unique structure, which includes two nitrophenyl groups connected by an oxybis linkage and attached to benzene-1-sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] typically involves the reaction of 4-nitrophenylamine with benzene-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitrophenylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage. The oxybis linkage is introduced through a subsequent reaction involving the coupling of two sulfonamide units via an oxygen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 4,4’-Oxybis[N-(4-aminophenyl)benzene-1-sulfonamide].
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of oxidized derivatives at the benzylic positions.
Applications De Recherche Scientifique
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups.
Medicine: Explored for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Oxybis(benzenesulfonyl hydrazide)
- 4,4’-Oxybis(benzene-1,2-diamine)
Comparison
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. Compared to 4,4’-Oxybis(benzenesulfonyl hydrazide), it has different reactivity and potential applications due to the nitro groups. Similarly, 4,4’-Oxybis(benzene-1,2-diamine) lacks the nitro groups, resulting in different chemical behavior and biological activity.
Propriétés
| 90286-96-7 | |
Formule moléculaire |
C24H18N4O9S2 |
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-4-[4-[(4-nitrophenyl)sulfamoyl]phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C24H18N4O9S2/c29-27(30)19-5-1-17(2-6-19)25-38(33,34)23-13-9-21(10-14-23)37-22-11-15-24(16-12-22)39(35,36)26-18-3-7-20(8-4-18)28(31)32/h1-16,25-26H |
Clé InChI |
RQHFBQKHVQDGIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)







